molecular formula C7H10N2O2 B1269434 1-Ethyl-5-methyl-1H-pyrazole-4-carboxylic acid CAS No. 887408-72-2

1-Ethyl-5-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1269434
CAS No.: 887408-72-2
M. Wt: 154.17 g/mol
InChI Key: YBGPNVREQFYRCD-UHFFFAOYSA-N
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Description

1-Ethyl-5-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-5-methyl-1H-pyrazole-4-carboxylic acid can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazine derivatives with β-keto esters. For instance, the reaction of ethyl acetoacetate with hydrazine hydrate in the presence of an acid catalyst can yield the desired pyrazole derivative .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The carboxylic acid group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Thionyl chloride for converting the carboxylic acid to an acyl chloride, followed by reaction with nucleophiles.

Major Products:

Scientific Research Applications

1-Ethyl-5-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-5-methyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it can inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways involved vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

  • 1-Methyl-3-ethyl-4-chloropyrazole-5-carboxylic acid
  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Comparison: 1-Ethyl-5-methyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for distinct applications .

Properties

IUPAC Name

1-ethyl-5-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-3-9-5(2)6(4-8-9)7(10)11/h4H,3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBGPNVREQFYRCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30360088
Record name 1-Ethyl-5-methyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887408-72-2
Record name 1-Ethyl-5-methyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid
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